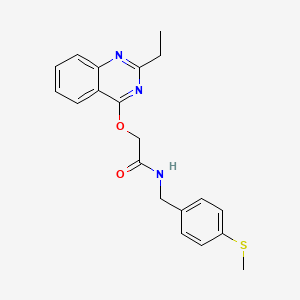

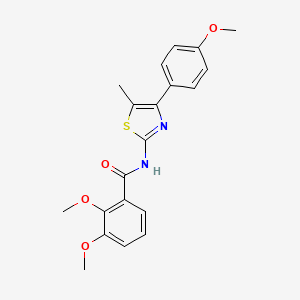

(E)-N-((4-(二甲氨基)-6-吗啉代-1,3,5-三嗪-2-基)甲基)-3-(噻吩-2-基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Photothermal Conversion and Photothermal Therapy

The incorporation of (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide into tris(2,4,6-trichlorophenyl)methyl (TTM) radicals allows for efficient photothermal conversion. These radicals absorb near-infrared (NIR) light, leading to localized heating. Remarkably, TTM-BDPA and TTM-TDPA, which have multiple diphenylamine (DPA) units attached to the TTM core, achieve photothermal conversion efficiencies of 41% and 50%, respectively . This property holds promise for applications in photothermal therapy.

Electropolymerization and Electro-Active Polymer Electrodes

Molecular variations involving (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide derivatives impact the polymerization and structure of electro-active polymer electrodes. For instance, when methyl groups are inserted at the 4-position of tris(4-(thiophen-2-yl)phenyl)amine, electropolymerization occurs primarily at the 5-position . This finding opens avenues for designing improved redox electrodes.

Sulfide Oxidation Tuning

In constructing sulfone-based dual acceptor copolymers, (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide (referred to as BDTT) plays a crucial role. By varying the number of sulfonyl groups, researchers can fine-tune sulfide oxidation. The A1-A2-type copolymer, containing BDTT, demonstrates intriguing properties in this context .

Photoinitiators for UV-Curing

Photoinitiators like (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide facilitate rapid curing of polymers and coatings upon UV light exposure. These compounds find applications in industries where fast and efficient curing processes are essential .

Organic Radical-Based Materials

The TTM radicals containing DPA units represent an alternative design rule for controlling intramolecular charge transfer (ICT) effects. Their absorption properties and photoluminescence quantum yields make them intriguing candidates for organic radical-based materials in various applications .

属性

IUPAC Name |

(E)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2S/c1-22(2)16-19-14(20-17(21-16)23-7-9-25-10-8-23)12-18-15(24)6-5-13-4-3-11-26-13/h3-6,11H,7-10,12H2,1-2H3,(H,18,24)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIZSAIHSXZDGV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2419948.png)

![3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2419962.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2419964.png)

![(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419966.png)

![3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2419967.png)